![molecular formula C13H23F3N2O2 B13511455 rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The protected piperidine is then reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF₃ group.
Formation of Carbamate:
- The Boc-protected piperidine is treated with an appropriate carbamoylating agent (e.g., methyl chloroformate) to form the carbamate.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route is as follows:
-
Protection of Piperidine Amine:
- The piperidine amine is protected using tert-butyloxycarbonyl (Boc) chemistry. Boc is added to the nitrogen atom to prevent unwanted reactions during subsequent steps.
Analyse Chemischer Reaktionen
Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Substitution Reactions: Nucleophiles (e.g., amines, thiols).
Reduction: Hydrogenation catalysts (e.g., palladium on carbon).
Major Products:
- Hydrolysis: Piperidine amine and tert-butanol.
- Substitution: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry:
Chemical Biology:
Wirkmechanismus
The exact mechanism of action is context-dependent. the trifluoromethyl group and the carbamate functionality likely play roles in interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Amino tert-butyl carbamate (Boc-NH₂):
N-Boc-protected piperidine:
Eigenschaften
Molekularformel |
C13H23F3N2O2 |
|---|---|
Molekulargewicht |
296.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-9-4-6-17-10(8-9)13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
SQGXREMPRMTUOG-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCN[C@@H](C1)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1CCNC(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
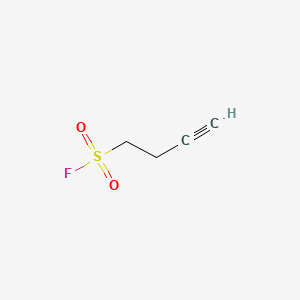
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
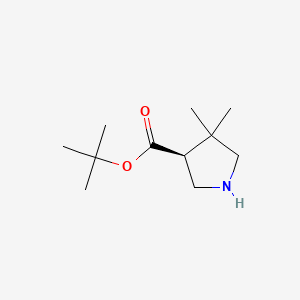
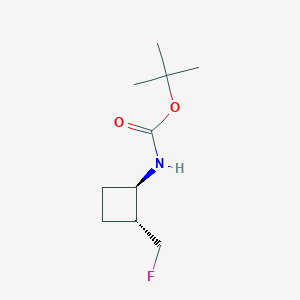
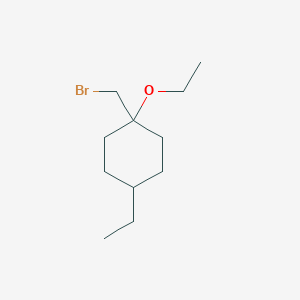
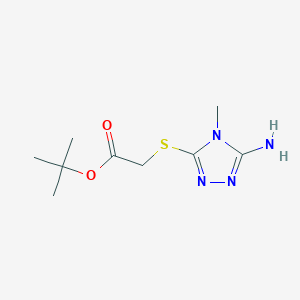
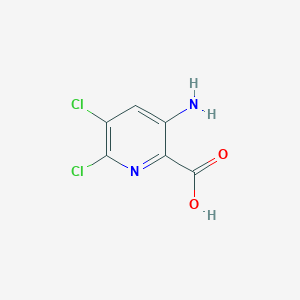
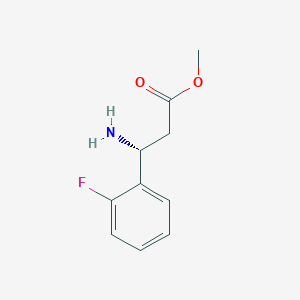
![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
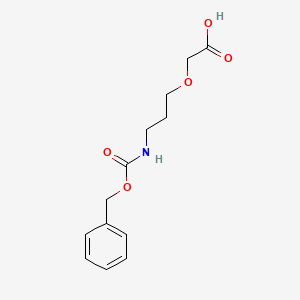
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
